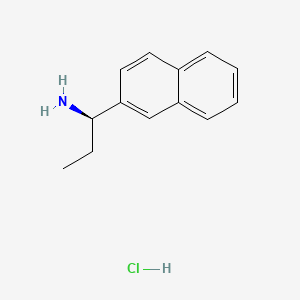

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-naphthalen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQRODCNABQFFX-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The rigorous characterization of a drug substance is a cornerstone of pharmaceutical development, ensuring its identity, purity, and quality. For chiral molecules, this extends to the unambiguous determination of its absolute configuration, a critical factor influencing pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth framework for the structural elucidation of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, a chiral amine of pharmaceutical interest. We move beyond a simple listing of techniques to present an integrated strategy, explaining the causal logic behind experimental choices and demonstrating how a combination of spectroscopic and crystallographic methods provides a self-validating system for complete structural confirmation, in alignment with international regulatory standards.

Introduction: The Imperative of Stereochemical Precision

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is fundamental to its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[1] Therefore, the development of a single-enantiomer drug necessitates an unequivocal confirmation of its absolute stereochemistry.

This compound (Molecular Formula: C₁₃H₁₆ClN, Molecular Weight: 221.73 g/mol ) presents a classic challenge: confirming both the atomic connectivity (constitutional isomerism) and the specific 'R' configuration at the chiral center. This guide details the logical workflow for its complete characterization, grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Analytical Workflow: A Multi-Technique Strategy

A robust structure elucidation is not reliant on a single experiment but is a process of accumulating and cross-validating evidence from orthogonal techniques. Our approach begins with confirming the molecular identity and proceeds to the definitive assignment of stereochemistry.

Caption: Key 2D NMR correlations for structural assignment.

Table of Expected NMR Data (in DMSO-d₆):

| Atom(s) | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

| NH₃⁺ | ~8.5-9.0 (broad s) | - | C1, C2 |

| H1 | ~4.5 (m) | ~55 | C2, C3, Naphthyl carbons |

| H2 | ~1.9 (m) | ~28 | C1, C3, Naphthyl carbons |

| H3 | ~0.9 (t) | ~11 | C1, C2 |

| Naphthyl-H | ~7.5-8.0 (m) | ~125-135 | Other Naphthyl carbons, C1 |

Phase 2: Unambiguous Stereochemical Assignment

With the constitution confirmed, the focus shifts to the absolute configuration at the chiral center (C1).

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the industry standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. [7][8]The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral amines. [7] Protocol Outline:

-

Column Selection: Screen polysaccharide-based columns (e.g., CHIRALPAK® series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 220 nm).

-

Validation: Inject a sample of the racemic mixture to confirm the separation of the two enantiomers. The (R)-enantiomer is identified by comparing its retention time to a certified reference standard.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. [9]It is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. [1]The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (Density Functional Theory, DFT) for a known configuration (e.g., the 'R' configuration). A match in the sign and relative intensity of the key bands confirms the assignment. [1][10] Workflow:

-

Experimental: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the VCD and IR spectra.

-

Computational: Perform a conformational search for the (R)-enantiomer. Optimize the geometry of the most stable conformers and calculate their theoretical VCD and IR spectra using DFT.

-

Comparison: Generate a Boltzmann-averaged theoretical spectrum and compare it to the experimental one. If the spectra match, the sample is the (R)-enantiomer. If they are mirror images, the sample is the (S)-enantiomer.

Single Crystal X-Ray Diffraction: The Gold Standard

Expertise & Causality: When a high-quality single crystal can be grown, X-ray diffraction is the most definitive method for determining absolute configuration. [11][12][13]The technique maps the electron density of the molecule in the crystal lattice, providing a 3D model of the atomic arrangement. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. [12]The result is typically reported as a Flack parameter, where a value close to 0 confirms the assigned stereochemistry with high confidence.

Trustworthiness: While being the gold standard, this method is contingent on the ability to grow a diffraction-quality crystal, which can be a significant challenge. [13]Furthermore, the determined structure represents the solid state, which may not be the only conformation present in solution. [14]This is why VCD, as a solution-state method, provides valuable complementary information.

Conclusion: An Integrated and Self-Validating System

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but through a logical, multi-faceted approach.

-

MS confirms the elemental formula.

-

FTIR verifies the presence of the expected functional groups in their correct salt form.

-

A full suite of NMR experiments unambiguously establishes the atomic connectivity.

-

Chiral HPLC quantifies the enantiomeric purity, ensuring the sample is not a racemic mixture.

-

VCD or X-ray crystallography provides the definitive assignment of the absolute configuration at the stereocenter.

Each piece of data validates the others, creating a robust and defensible characterization package that meets the stringent requirements of drug development and regulatory submission as outlined in guidelines like ICH Q6A. [2][4][5]This integrated strategy ensures the identity, quality, and stereochemical integrity of the active pharmaceutical ingredient.

References

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA). [Link]

-

Vibrational circular dichroism (VCD). Bruker. [Link]

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. (2013). PubMed. [Link]

-

ICH Q6A, Q8 & Q9 Compliance. Comprehensive Particle Analysis. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2013). SpringerLink. [Link]

-

Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. (2019). ACS Publications. [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2015). ResearchGate. [Link]

-

Stereochemistry of natural products from vibrational circular dichroism. (2024). RSC Publishing. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (2013). ResearchGate. [Link]

-

Absolute structure and absolute configuration. (2012). IUCr Journals. [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). PMC - NIH. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

IR: amines. UCLA Chemistry. [Link]

-

Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2014). PMC - NIH. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. particle.dk [particle.dk]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-1-(Naphthalen-2-yl)propan-1-amine HCl

Abstract: This in-depth technical guide provides a comprehensive analysis of the core physical and chemical properties of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride (CAS No: 1810074-76-0). Intended for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for determining key parameters, emphasizes the principles of self-validating protocols for scientific integrity, and is grounded in authoritative references. The guide is structured to offer both a quick reference for essential data and a detailed exploration of the methodologies required to generate and interpret this information, ensuring a thorough understanding for its application in a laboratory and development setting.

Introduction: The Significance of a Chiral Naphthylalkylamine

This compound is a chiral primary amine salt. The presence of the naphthalene moiety, a bicyclic aromatic system, imparts significant steric bulk and lipophilicity, while the chiral center at the alpha-carbon to the amino group introduces stereospecificity. Such features are of profound interest in medicinal chemistry, where precise three-dimensional arrangements are critical for molecular recognition at biological targets. The hydrochloride salt form is commonly employed to improve the aqueous solubility and handling characteristics of the parent free base. A thorough understanding of its physicochemical properties is, therefore, a non-negotiable prerequisite for any meaningful research or development endeavor, from initial screening assays to formulation and preclinical studies.

Core Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This section summarizes the key physicochemical data for (R)-1-(Naphthalen-2-yl)propan-1-amine HCl.

Identification and General Properties

-

IUPAC Name: (1R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride[1]

-

Synonyms: this compound[1]

-

Molecular Formula: C₁₃H₁₆ClN[1]

-

Molecular Weight: 221.73 g/mol [3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Notes and Rationale |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. Color may vary slightly based on purity. |

| Melting Point | Not available | Experimental data is not readily available in public literature. This is a critical parameter for purity assessment and should be determined experimentally via techniques like Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. |

| Solubility | Not available | While the HCl salt form is intended to enhance aqueous solubility, quantitative data is not publicly available. Experimental determination in various solvents (water, buffers, ethanol, DMSO) is essential for stock solution preparation and formulation. |

| pKa | Not available | As a primary amine hydrochloride, the pKa of the conjugate acid is expected to be in the range of 9-10. This value is critical for predicting the ionization state at physiological pH (7.4) and must be determined experimentally. |

| LogP (Octanol/Water) | Not available | The LogP value is a key indicator of lipophilicity and permeability. Given the large naphthalene group, a moderate to high LogP for the free base is expected. This should be determined experimentally using the shake-flask method or calculated using validated software. |

Experimental Protocols for Key Parameter Determination

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, robust protocols. The following sections detail the methodologies for measuring the most critical parameters for (R)-1-(Naphthalen-2-yl)propan-1-amine HCl.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Scientific Rationale: The pKa of the protonated amine is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. This equilibrium governs solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of the Henderson-Hasselbalch relationship.

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-1-(Naphthalen-2-yl)propan-1-amine HCl and dissolve it in a known volume (e.g., 50 mL) of a constant ionic strength solution (e.g., 0.15 M KCl).[5] Purging the solution with nitrogen can displace dissolved CO₂, which can interfere with the titration of a basic compound.[5]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. The equivalence point can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (LogP) via the Shake-Flask Method (OECD 107)

Scientific Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a critical factor in predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The shake-flask method is a direct and reliable way to measure this property for compounds with expected LogP values in the range of -2 to 4.[2]

Step-by-Step Protocol:

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by shaking them together for 24 hours and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of (R)-1-(Naphthalen-2-yl)propan-1-amine HCl in the aqueous phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol. The volume ratio should be chosen based on the expected LogP to ensure quantifiable amounts of the analyte in both phases.

-

Equilibration: Shake the tubes at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Trustworthiness and Self-Validation:

-

Mass Balance: The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.

-

Multiple Ratios: The experiment should be repeated with at least two different volume ratios of n-octanol to water to ensure the result is independent of the starting conditions.[3]

-

Equilibrium Time: A time course study can be performed to confirm that the chosen shaking time is sufficient to reach equilibrium.

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely available, this section describes the expected characteristics based on its structure, which are essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display a complex multiplet pattern for the seven protons of the naphthalene ring. The proton at the chiral center (CH-NH₂) will be a multiplet coupled to the adjacent methylene group and the amine protons. The methylene (CH₂) and methyl (CH₃) protons of the propyl group will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals in the aromatic region for the carbons of the naphthalene ring and 3 signals in the aliphatic region for the propyl chain carbons. The chemical shifts of these carbons can be predicted using standard correlation tables and software.

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to the protonated molecule (C₁₃H₁₅N + H⁺).

Safety, Handling, and Storage

A thorough understanding of the potential hazards is crucial for the safe handling of any chemical.

GHS Hazard Classification

Based on a Safety Data Sheet for this compound (CAS: 1810074-76-0), the following GHS classifications may apply.[2] It is imperative to consult the specific SDS provided by the supplier before handling.

-

Acute Toxicity, Oral: Potential for harm if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Forward Look

This technical guide has synthesized the available information on (R)-1-(Naphthalen-2-yl)propan-1-amine HCl and provided a framework for the experimental determination of its key physicochemical properties. While there is a notable absence of publicly available experimental data for parameters such as melting point, solubility, and specific spectral data, the protocols and principles outlined herein provide a clear path for researchers to generate this critical information with high fidelity. Adherence to these robust methodologies will ensure the generation of reliable and reproducible data, which is the bedrock of successful scientific research and drug development.

References

- ChemScene. (n.d.). This compound Safety Data Sheet.

- CymitQuimica. (n.d.). Safety Data Sheet for this compound.

- Advent Chembio. (n.d.). (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine.

- BLDpharm. (n.d.). (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Fisher Scientific. (2015, March 19). Safety Data Sheet for Naphthalene.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor.

-

Cheméo. (n.d.). Chemical Properties of 3-Pentanone, 2,4-dimethyl- (CAS 565-80-0). Retrieved January 16, 2026, from [Link].

Sources

Technical Guide: (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride (CAS No. 1810074-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine containing a naphthalene moiety. Compounds of this class are recognized for their utility as building blocks in medicinal chemistry and materials science. The rigid, aromatic naphthalene structure, combined with the chiral amine, provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This guide provides a consolidated overview of the known properties and potential applications of this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature. The information provided is based on data from chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 1810074-76-0 | |

| Chemical Name | This compound | |

| Molecular Formula | C₁₃H₁₆ClN | |

| Molecular Weight | 221.73 g/mol | |

| Appearance | Not specified in available literature. Likely a solid. | General knowledge |

| Solubility | Not specified in available literature. | General knowledge |

| Melting Point | Not specified in available literature. | General knowledge |

| Boiling Point | Not specified in available literature. | General knowledge |

Chemical Structure

Caption: Chemical structure of this compound.

Potential Applications in Research and Drug Development

While specific biological activity for CAS No. 1810074-76-0 has not been detailed in peer-reviewed literature, the structural motifs present in the molecule suggest its primary utility as a chiral building block in synthetic chemistry.

Naphthalene-containing compounds are of significant interest in medicinal chemistry due to their ability to interact with biological targets through various mechanisms, including intercalation with DNA and binding to hydrophobic pockets of proteins. The amine functional group provides a key reactive site for further chemical modifications, allowing for the construction of a diverse library of derivatives.

Potential areas of investigation for derivatives of this compound could include:

-

Neurotransmitter Modulation: Related naphthalene-based amines have been noted for their potential to modulate neurotransmitter systems.

-

Receptor Agonists/Antagonists: The rigid structure could serve as a scaffold for designing ligands that bind to specific receptors.

-

Enzyme Inhibitors: The amine group can be functionalized to target the active sites of various enzymes.

Synthesis and Handling

Synthetic Approach

The synthesis of this compound would typically involve a multi-step process. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic workflow for this compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate precautions in a laboratory setting.[1] Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.[1]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

References

-

Hairui Chemical. (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride_1810074-76-0. [Link]

Sources

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride molecular weight

An In-depth Technical Guide to (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

This compound is a chiral amine of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a naphthalene moiety, provides a versatile platform for the synthesis of novel bioactive compounds. The naphthalene group, a bicyclic aromatic hydrocarbon, is a key component in numerous FDA-approved drugs, highlighting its importance in therapeutic applications.[1][2][3] This guide offers a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 221.73 g/mol | [4][5] |

| CAS Number | 1810074-76-0 | [4][5] |

| Molecular Formula | C₁₃H₁₆ClN | Not explicitly stated, but derivable |

| Purity | ≥98% | [5] |

| Appearance | White to off-white crystalline solid | [6] |

The hydrochloride salt form of this amine enhances its stability and aqueous solubility, which are desirable characteristics for handling and for various experimental and formulation purposes.

Structural Elucidation and Stereochemistry

The "(R)" designation in the name of the compound indicates a specific stereochemistry at the chiral center, which is the carbon atom bonded to the amino group and the naphthalene ring. This stereoisomerism is a critical aspect in drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Figure 2: Generalized workflow for the synthesis via reductive amination.

Step-by-Step Protocol:

-

Imine Formation: The corresponding ketone, 2-acetylnaphthalene, is reacted with an ammonia source in the presence of a dehydrating agent to form the imine intermediate. The choice of ammonia source and reaction conditions is crucial for achieving high yields.

-

Reduction: The intermediate imine is then reduced to the final amine product. The use of a stereoselective reducing agent or a chiral auxiliary is necessary to obtain the desired (R)-enantiomer with high enantiomeric excess.

Alternative synthetic strategies, such as hydroaminomethylation, have also been explored for related naphthalenepropanamine isomers and may be adaptable for this specific compound. [7]

Applications in Drug Discovery and Development

The naphthalene scaffold is present in a wide array of marketed drugs, demonstrating its utility across various therapeutic areas including anti-inflammatory, antifungal, antibiotic, and anticancer agents. 2-1-(Naphthalen-2-yl)propan-1-amine hydrochloride serves as a valuable building block for creating new chemical entities with potential therapeutic applications.

Monoamine Transporter Ligands

The structural motif of a naphthalene ring linked to a propylamino side chain is a key feature in compounds that interact with monoamine transporters, such as those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). [8]The specific stereochemistry and the position of the substituent on the naphthalene ring can significantly influence the potency and selectivity for these transporters. [8]

Scaffolding for Novel Therapeutics

The primary amine group of this compound provides a reactive handle for further chemical modifications. This allows for the construction of more complex molecules through reactions such as amidation, sulfonylation, and alkylation, enabling the exploration of a broad chemical space in the search for new drug candidates. The naphthalene moiety itself can engage in various interactions with biological targets, including pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.

Handling and Storage

For laboratory use, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is typically stored in a cool, dry place, away from incompatible materials. As with many amine hydrochlorides, it is a stable solid under standard laboratory conditions.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery. Its well-defined physicochemical properties, coupled with the proven therapeutic relevance of the naphthalene scaffold, make it an attractive starting point for the synthesis of novel compounds targeting a range of biological systems. A thorough understanding of its stereochemistry and synthetic accessibility is crucial for its effective utilization in the development of next-generation therapeutics.

References

-

Advent Chembio. (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine. [Link]

-

PubChem. 1-(Naphthalen-1-YL)propan-2-amine. [Link]

-

PubChem. hydron;(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;chloride. [Link]

-

NIST WebBook. 1-Naphthalenamine. [Link]

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

The Royal Society of Chemistry. Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. [Link]

-

ResearchGate. Representative examples for naphthalene containing marketed drugs. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. CAS 612-52-2: 2-Naphthalenamine, hydrochloride (1:1) [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Determining the Enantiomeric Purity of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the enantiomeric purity of (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, a critical quality attribute for its development as a pharmaceutical agent. Recognizing the profound impact of stereochemistry on pharmacological activity and patient safety, this document outlines the strategic selection and implementation of analytical methodologies, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, from the selection of the chiral stationary phase to the optimization of mobile phase composition. Furthermore, this guide details validation protocols aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the development of a robust, self-validating analytical system. Methodologies for Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy are also presented as complementary techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral pharmaceutical compounds.

The Critical Imperative of Enantiomeric Purity in Pharmaceutical Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the devastating consequences of neglecting enantiomeric purity.[1]

Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate that chiral drugs be developed as single enantiomers unless there is a clear therapeutic rationale for using a racemic mixture.[3] This necessitates the development and validation of robust analytical methods to accurately quantify the enantiomeric purity of drug substances and products. For this compound, ensuring a high enantiomeric excess (e.e.) is paramount to guaranteeing its safety and efficacy.

Strategic Approaches to Enantiomeric Purity Determination

The determination of enantiomeric purity relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, with the most prevalent being chiral chromatography, capillary electrophoresis, and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely used and versatile technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness.[4] The core of this technique lies in the use of a Chiral Stationary Phase (CSP).

The choice of CSP is the most critical parameter in developing a chiral HPLC method. For a primary amine like 1-(Naphthalen-2-yl)propan-1-amine, polysaccharide-based CSPs are an excellent starting point.[3][5] These CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[6] The carbamate derivatives, such as tris(3,5-dimethylphenylcarbamate), are particularly effective for a wide variety of chiral compounds.[2]

Diagram: Chiral Recognition Mechanism on a Polysaccharide-Based CSP

Caption: Interaction of enantiomers with a CSP.

The following protocol is a representative starting point for the development and validation of a chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and a basic additive like diethylamine (DEA) or butylamine. A typical starting composition would be n-Hexane:IPA:DEA (90:10:0.1, v/v/v). The ratio of n-hexane to IPA should be systematically varied to optimize resolution and retention time. The basic additive is crucial to prevent peak tailing of the amine analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 280 nm, corresponding to the naphthalene chromophore.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) | Polysaccharide CSPs show broad applicability for chiral amines. |

| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1) | Normal phase mode often provides better selectivity for chiral separations. DEA minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Provides stable and reproducible results. |

| Detection | UV at 280 nm | The naphthalene moiety has a strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Capillary Electrophoresis (CE): A High-Efficiency Alternative

Capillary electrophoresis is a powerful separation technique with extremely high efficiency, low sample and solvent consumption, making it an attractive alternative or complementary method to HPLC.[7] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

For the analysis of a primary amine like (R)-1-(Naphthalen-2-yl)propan-1-amine, cyclodextrins (CDs) are the most commonly used chiral selectors.[7] Highly sulfated CDs are particularly effective for the separation of basic compounds.[8]

Diagram: Workflow for Chiral CE Method Development

Caption: A systematic approach to developing a chiral CE method.

NMR Spectroscopy: A Tool for Absolute Configuration and Enantiomeric Excess

NMR spectroscopy, in the presence of a chiral auxiliary, can be used to determine enantiomeric excess. This is achieved by converting the enantiomers into diastereomers (using a chiral derivatizing agent) or by forming diastereomeric complexes (using a chiral solvating agent), which are distinguishable in the NMR spectrum.[9] For primary amines, chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be effective.[9]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation of a chiral purity method must adhere to the guidelines set forth by the ICH, specifically the Q2(R2) guideline.[10][11]

Table 2: Validation Parameters for a Chiral Purity Method (ICH Q2(R2))

| Validation Parameter | Purpose and Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products. The peaks for the two enantiomers should be well-resolved from each other and from any other peaks. |

| Linearity | Establish a linear relationship between the concentration of the undesired enantiomer and the analytical response. A correlation coefficient (r²) of >0.99 is typically required over a range from the reporting limit to 120% of the specification limit for the undesired enantiomer. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results to the true value. Determined by analyzing samples with known amounts of the undesired enantiomer. Recovery should typically be within 90-110% for the minor enantiomer at the specification limit. |

| Precision | The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be ≤10% for the minor enantiomer at the specification limit. |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |

Synthesis and Potential Enantiomeric Impurities

The enantiomeric purity of the final product is highly dependent on the synthetic route employed. (R)-1-(Naphthalen-2-yl)propan-1-amine can be synthesized via two main strategies:

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to directly produce the desired enantiomer.[12] For example, the asymmetric reductive amination of 2-propionaphthone with a chiral catalyst can yield the (R)-amine.[13] Incomplete stereocontrol in this step is a direct source of the (S)-enantiomer.

-

Resolution of a Racemic Mixture: This involves synthesizing the racemic amine and then separating the enantiomers.[14] A common method is classical resolution, where the racemic amine is reacted with a chiral acid (e.g., D-tartaric acid) to form diastereomeric salts that can be separated by crystallization.[4][15] Incomplete separation of the diastereomeric salts will result in the presence of the undesired (S)-enantiomer in the final product.

Understanding the synthetic route is crucial for identifying potential impurities and for designing a specificity study during method validation.

Conclusion

The determination of the enantiomeric purity of this compound is a non-negotiable aspect of its development as a pharmaceutical candidate. This guide has provided a comprehensive overview of the principles and practical considerations for establishing a robust and reliable analytical methodology. Chiral HPLC with a polysaccharide-based stationary phase stands out as the primary technique of choice, offering a balance of broad applicability, high resolution, and robustness. The presented representative method serves as a solid foundation for method development, which must be followed by rigorous validation in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance. By adopting a systematic and scientifically sound approach, researchers and drug development professionals can confidently ensure the stereochemical integrity of this and other chiral drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.

- The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide. (2025). BenchChem.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

- Screening of NMR chiral discrimination ability of chiral solvating agents 1a-g. (2022).

- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)

- Validation of Analytical Procedures Q2(R2). (2023). ICH.

- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.

- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.

- Resolution of chiral amines. (n.d.).

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). PMC - NIH.

- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PMC - NIH.

- Asymmetric reductive amination for the synthesis of chiral amines. (n.d.).

- Effects of various anionic chiral selectors on the capillary electrophoresis separation of chiral phenethylamines and achiral neutral impurities present in illicit methamphetamine. (n.d.). PubMed.

- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Springer Protocols.

- The asymmetric synthesis of chiral secondary amines via hemiaminal and... (n.d.).

- Recent Developments in Chiral Capillary Electrophoresis and Applications of This Technique to Pharmaceutical and Biomedical Analysis. (2001). PubMed.

- Asymmetric Reductive Amin

- Racemic Mixtures and the Resolution of Enantiomers. (n.d.).

- Chiral HPLC Separ

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- Stereochemistry - Stereoelectronics. (2021).

- Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. (2010). PubMed.

- Resolution method of R-(+)-1-(1-naphthyl) ethylamine. (n.d.).

- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI.

- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Architect of Asymmetry: A Technical Guide to the Role of (R)-1-(Naphthalen-2-yl)propan-1-amine in Chiral Chemistry

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral amines, in particular, serve as foundational pillars in the construction of enantiomerically pure molecules. This guide provides an in-depth technical examination of (R)-1-(Naphthalen-2-yl)propan-1-amine, a potent chiral amine whose structural features—a stereogenic center directly attached to a bulky, aromatic naphthyl group—make it an exemplary tool in chiral chemistry. We will explore its synthesis through both asymmetric routes and classical resolution, delve into the mechanistic principles of its primary application as a chiral resolving agent, and discuss its potential as a versatile chiral building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage such reagents to achieve precise stereochemical control.

Strategic Importance and Synthesis of an Enantiopure Naphthylpropylamine

The value of a chiral amine is intrinsically linked to its enantiopurity. The synthesis of (R)-1-(Naphthalen-2-yl)propan-1-amine in a stereochemically defined form can be approached via two principal strategies: direct asymmetric synthesis or resolution of a racemic mixture. The choice between these routes is often dictated by factors of scale, cost, and available technology.

Asymmetric Synthesis: Direct Enantioselective Routes

The most elegant and atom-economical approach to a chiral amine is through asymmetric synthesis, which creates the desired stereocenter from a prochiral precursor. The logical precursor for the title compound is 1-(naphthalen-2-yl)propan-1-one, a commercially available ketone. The primary method for this transformation is asymmetric reductive amination.

This process involves the in situ formation of an imine from the ketone and an ammonia source, followed by hydrogenation using a transition-metal catalyst bearing a chiral ligand. The chiral ligand, typically a sophisticated phosphine or diamine, coordinates to the metal center (e.g., Ruthenium, Iridium, or Rhodium) and creates a sterically defined environment.[1][2] This chiral pocket forces the imine intermediate to bind in a preferred orientation, exposing one of its two faces to the hydride transfer from the metal, thus leading to the formation of one enantiomer of the amine in excess.[1] The use of biocatalysts, such as engineered reductive aminases (RedAms), also presents a powerful, green alternative for this transformation, often operating with exceptional enantioselectivity (>99% ee) under mild conditions.

Chiral Resolution: The Classical Approach of Diastereomeric Salt Formation

When an asymmetric route is not feasible or optimized, classical resolution of the racemic amine remains a robust and industrially scalable method.[3] This technique leverages the foundational principle that while enantiomers have identical physical properties, diastereomers do not.[4] By reacting racemic 1-(naphthalen-2-yl)propan-1-amine with an enantiomerically pure chiral acid—a resolving agent—a pair of diastereomeric salts is formed.

-

(R)-Amine + (R')-Acid → (R,R')-Diastereomeric Salt

-

(S)-Amine + (R')-Acid → (S,R')-Diastereomeric Salt

These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system.[5] This solubility differential allows for their separation via fractional crystallization. The less soluble diastereomer crystallizes from the solution first, and can be isolated by simple filtration. Subsequently, treatment of the isolated salt with a base regenerates the enantiomerically pure free amine and the resolving agent, which can often be recovered and recycled.[5] A patent for the closely related 1-(1-naphthalene)ethylamine specifies using D-(−)-tartaric acid in an alcohol-water solvent system to selectively crystallize the salt of the (R)-amine, achieving an enantiomeric excess (ee) of over 95%.[6]

Sources

- 1. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 2. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

potential applications of (R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Chiral amines, particularly those incorporating rigid, aromatic systems, represent a promising class of compounds for interrogating complex biological targets. This guide delves into the untapped potential of (R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride , a chiral molecule combining the stereochemical advantages of a defined amine center with the versatile pharmacophoric properties of a naphthalene moiety. While specific biological data on this compound remains nascent, this document will extrapolate from established principles of medicinal chemistry and the known activities of structurally related analogues to provide a comprehensive overview of its potential applications. We will explore its synthesis, physicochemical characteristics, and prospective therapeutic targets, offering a strategic roadmap for its integration into modern drug discovery pipelines.

Introduction: The Strategic Value of Chiral Naphthylalkylamines

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the beta-blocker Propranolol, and the antifungal Terbinafine.[1] Its rigid, lipophilic nature allows for effective binding to hydrophobic pockets within biological targets, while its extended π-system can engage in favorable π-π stacking and other non-covalent interactions. When combined with a chiral amine, the resulting naphthylalkylamine scaffold gains a three-dimensional architecture that is crucial for stereospecific interactions with biological macromolecules like enzymes and receptors.[2][3]

The specific stereoisomer, (R)-1-(naphthalen-2-yl)propan-1-amine, offers a defined spatial arrangement of its functional groups—the naphthalene ring, the ethyl group, and the primary amine. This precise orientation can lead to significant differences in potency, selectivity, and pharmacokinetic profiles compared to its (S)-enantiomer or the racemic mixture.[2][4] The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to formulation and biological testing.[5] This guide will illuminate the path from this promising chemical starting point to a potential clinical candidate.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in evaluating its drug-like potential. While extensive experimental data is not publicly available, we can infer key characteristics based on its structure.

| Property | Value / Prediction | Source/Method |

| CAS Number | 1810074-76-0 | [6] |

| Molecular Formula | C₁₃H₁₆ClN | [7] |

| Molecular Weight | 221.73 g/mol | [6][7] |

| Appearance | Likely a white to off-white crystalline solid | Inferred from related amine hydrochlorides[5][8] |

| Predicted LogP | ~3.46 | Computational Prediction[7] |

| Predicted TPSA | 26.02 Ų | Computational Prediction[7] |

| Chirality | (R)-enantiomer at C1 | Defined by name |

| Key Structural Features | 2-substituted naphthalene ring, chiral benzylic amine, propyl chain | Chemical Structure |

The predicted LogP suggests a compound with moderate lipophilicity, which is often a good starting point for achieving a balance between cell permeability and aqueous solubility. The topological polar surface area (TPSA) is low, indicating a high probability of good oral bioavailability.

Potential Therapeutic Applications & Mechanistic Hypotheses

The structural features of this compound suggest several promising avenues for therapeutic development. The naphthalene moiety is a well-established pharmacophore in oncology, neuroscience, and infectious disease research.[1]

Oncology: Targeting Kinases and Cell Signaling

The incorporation of chirality is an emerging paradigm to improve the selectivity of kinase inhibitors by exploring the three-dimensional nature of the ATP-binding site.[4] Many kinase inhibitors feature aromatic cores that occupy the adenine-binding region. The naphthalene core of our subject compound could serve a similar function, while the chiral amine provides a vector for exploring adjacent pockets to achieve selectivity.

Hypothesized Targets:

-

Receptor Tyrosine Kinases (RTKs): Aberrant RTK signaling is a hallmark of many cancers.[4] The naphthalene scaffold could be elaborated to target the ATP-binding sites of RTKs like EGFR, FGFR, or VEGFR. The (R)-amine could be functionalized to interact with the hinge region or solvent-front, a common strategy for enhancing potency and selectivity.

-

Bruton's Tyrosine Kinase (BTK): The development of second-generation irreversible BTK inhibitors like acalabrutinib highlights the importance of optimizing selectivity to minimize off-target effects.[4] A chiral scaffold could be a starting point for developing novel covalent or non-covalent BTK inhibitors.

Neuropharmacology: Modulating Receptors and Transporters

Chiral amines are foundational to neuropharmacology, with many drugs targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The naphthalene group is present in compounds like Duloxetine, indicating its compatibility with CNS targets.[1]

Hypothesized Targets:

-

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The core structure bears a resemblance to monoamine transporter substrates. The (R)-stereochemistry would be critical for selective interaction with SERT or NET.

-

Dopamine Receptor Modulators: The rigid naphthalene scaffold could be suitable for targeting the hydrophobic binding pockets of dopamine receptors (e.g., D2, D3), which are key targets in treating psychosis and Parkinson's disease.

Antimicrobial Agents

Naphthalene-based compounds like the FDA-approved antifungal naftifine and the anti-tubercular drug bedaquiline demonstrate the utility of this scaffold in combating infectious diseases.[1] The primary amine offers a handle for modification to optimize antimicrobial activity and reduce host toxicity.

Hypothesized Targets:

-

Fungal Ergosterol Biosynthesis: Similar to terbinafine, derivatives could be designed to inhibit squalene epoxidase.

-

Bacterial Cell Wall Synthesis or DNA Gyrase: The planar naphthalene system could intercalate with DNA or bind to key bacterial enzymes.

Synthetic Strategy and Lead Optimization Workflow

While the compound is commercially available from suppliers like Apollo Scientific and Sigma-Aldrich for research purposes, a scalable synthetic route is essential for any drug development program.[6] A plausible and adaptable synthetic approach would involve the reductive amination of a corresponding ketone precursor.

Proposed Retrosynthetic Pathway

Caption: Retrosynthesis of the target compound.

Experimental Protocol: Chiral Reductive Amination

-

Ketone Synthesis: 1-(naphthalen-2-yl)propan-1-one can be synthesized via a Friedel-Crafts acylation of naphthalene with propionyl chloride using a Lewis acid catalyst like AlCl₃.[9]

-

Asymmetric Reductive Amination:

-

Dissolve 1-(naphthalen-2-yl)propan-1-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

-

Add a chiral amine source or a combination of an achiral amine source (e.g., ammonium acetate) and a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand).

-

Introduce a reducing agent, such as Hantzsch ester or sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction at a controlled temperature (e.g., room temperature or 0 °C) until completion, monitoring by TLC or LC-MS.

-

Perform an aqueous workup to quench the reaction and remove catalysts and salts.

-

Purify the resulting free amine using column chromatography.

-

-

Salt Formation:

-

Dissolve the purified (R)-1-(naphthalen-2-yl)propan-1-amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in ether (1.1 eq) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.

-

Lead Optimization Workflow

The primary amine of this compound serves as an excellent chemical handle for generating a library of analogues for structure-activity relationship (SAR) studies.

Caption: Lead optimization workflow diagram.

Workflow Steps:

-

Amidation/Sulfonylation: React the primary amine with a diverse set of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to explore the space around the chiral center.

-

Reductive Alkylation: React the amine with various aldehydes or ketones in the presence of a reducing agent to generate secondary and tertiary amines, modulating basicity and lipophilicity.

-

Naphthalene Ring Modification: Synthesize analogues with substituents (e.g., methoxy, halogen, cyano) on the naphthalene ring to probe for additional binding interactions and modulate metabolic stability.

-

Screening and Profiling: Screen the resulting libraries in relevant biological assays (e.g., kinase inhibition, receptor binding) to identify initial hits. Promising compounds would then undergo further profiling for ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties.

Conclusion and Future Perspectives

This compound stands as a molecule of significant latent potential. While it may currently be viewed as a simple building block, its inherent structural and stereochemical features position it as an ideal starting point for innovative drug discovery campaigns. The combination of a privileged naphthalene scaffold with a stereodefined amine offers a compelling platform for developing highly selective and potent modulators of challenging biological targets in oncology, neuropharmacology, and infectious diseases. The synthetic tractability and clear pathways for analogue generation further enhance its appeal. It is our expert assessment that focused exploration of this scaffold, guided by the principles and workflows outlined in this guide, will unlock novel therapeutic agents with superior clinical profiles.

References

-

The Exploration of Chirality for Improved Druggability within the Human Kinome. National Center for Biotechnology Information. [Link]

-

3-chloro-n,n-dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride. Molbase. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-

Bioactivity and Analysis of Chiral Compounds. PubMed. [Link]

-

2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses. [Link]

-

Chiral Drugs: An Overview. National Center for Biotechnology Information. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 612-52-2: 2-Naphthalenamine, hydrochloride (1:1) [cymitquimica.com]

- 6. This compound [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride

Introduction

(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride is a chiral amine of significant interest within the pharmaceutical industry. Primarily recognized as a key starting material or advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its stereochemical purity is critical for the efficacy and safety of the final drug product. This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis. Its most notable application is in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1][2] As such, this compound is also classified as a Cinacalcet impurity or related compound, making its synthesis and analysis crucial for quality control in pharmaceutical manufacturing.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1810074-76-0[5] |

| Molecular Formula | C₁₃H₁₆ClN[6] |

| Molecular Weight | 221.73 g/mol [5] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98%[5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-1-(naphthalen-2-yl)propan-1-amine is a critical process, often achieved through asymmetric synthesis or chiral resolution. A common and efficient method involves the asymmetric reductive amination of a prochiral ketone, 2-propionaphthone. This approach allows for the direct formation of the desired stereoisomer.

Core Synthesis Pathway: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful technique for the synthesis of chiral amines from prochiral ketones or aldehydes.[7][8] This one-pot reaction typically involves the condensation of the carbonyl compound with an amine source to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst or enzyme to yield the enantiomerically enriched amine.[8][9]

Below is a representative workflow for the synthesis of (R)-1-(naphthalen-2-yl)propan-1-amine, followed by its conversion to the hydrochloride salt.

Detailed Experimental Protocol

-

Asymmetric Reductive Amination:

-

To a solution of 2-propionaphthone in a suitable solvent (e.g., methanol or toluene), an amine source such as ammonia or an ammonium salt is added.

-

A chiral catalyst, often a transition metal complex with a chiral ligand or a specific enzyme like an imine reductase (IRED), is introduced.[9][10]

-

The reaction is carried out under a hydrogen atmosphere or with the addition of a hydride source (e.g., sodium triacetoxyborohydride). The choice of reducing agent is critical to avoid reduction of the starting ketone before imine formation.[8]

-

The reaction is stirred at a controlled temperature until completion, which is monitored by a suitable analytical technique like HPLC or TLC.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched free base.

-

-

Hydrochloride Salt Formation:

-

The purified (R)-1-(naphthalen-2-yl)propan-1-amine free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution as a solid.

-

The solid is collected by filtration, washed with a non-polar solvent (e.g., n-pentane) to remove any residual impurities, and dried under vacuum to yield the final product.[11]

-

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the synthesized compound, a combination of analytical techniques is employed. These methods are crucial for quality control in a pharmaceutical setting.

| Analytical Technique | Purpose | Typical Results |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Provides characteristic chemical shifts and coupling constants for the naphthalene and propanamine moieties. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₃H₁₅N) at m/z 185.12. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase HPLC method can be used to determine the chemical purity. |

| Chiral HPLC | Determination of enantiomeric excess (e.e.). | A specialized chiral column is used to separate the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-isomer. |

| Elemental Analysis | Confirmation of elemental composition. | The percentages of Carbon, Hydrogen, Chlorine, and Nitrogen should be within acceptable limits of the theoretical values. |

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of Cinacalcet.[2] Cinacalcet is a calcimimetic drug that modulates the calcium-sensing receptor, and it is used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1]

The synthesis of Cinacalcet involves the N-alkylation of (R)-1-(naphthalen-2-yl)propan-1-amine with a suitable alkylating agent, such as 3-[3-(trifluoromethyl)phenyl]propanal, via reductive amination.[12][13] The stereochemistry of the amine is critical, as the pharmacological activity of Cinacalcet resides in the (R)-enantiomer.[2]

Due to its role as a key intermediate, this compound is also an important reference standard for the analysis of impurities in Cinacalcet drug substance and drug products.[14][15] Regulatory agencies require strict control of impurities, and having well-characterized standards of potential process-related impurities is essential for method validation and quality assurance.[3]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Cinacalcet. The stereoselective synthesis of this chiral amine is a critical step that requires careful control of reaction conditions and the use of advanced catalytic methods. Its thorough analytical characterization is paramount to ensure the quality, safety, and efficacy of the final API. This guide has provided a comprehensive overview of the synthesis, analysis, and application of this vital chemical entity for professionals in the field of drug development.

References